molecular formula C14H19N3S2 B1318427 4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 847503-24-6

4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1318427
CAS No.: 847503-24-6
M. Wt: 293.5 g/mol
InChI Key: SOKIGPJKYWWAAJ-UHFFFAOYSA-N
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Description

4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C14H19N3S2 and its molecular weight is 293.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 847503-24-6) is a member of the triazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H19N3S2
  • Molecular Weight : 293.45 g/mol
  • Structure : The compound features a triazole ring and a benzothienyl moiety which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

  • Case Study: Hep-G2 Cell Line
    • A study evaluated the cytotoxicity of various triazole derivatives against the Hep-G2 liver cancer cell line. The results indicated that certain structural modifications significantly enhanced anticancer activity. For example, compounds with specific substituents exhibited cell viability as low as 10.99% compared to standard drugs like ellipticine and doxorubicin .
    • The structure–activity relationship (SAR) revealed that the presence of electronegative substituents such as fluorine and chlorine increased the anticancer efficacy of these compounds .

Enzyme Inhibition

Triazoles are known for their ability to inhibit various enzymes involved in critical biological processes:

  • Enzyme Targets :
    • Aromatase
    • Cholinesterase
    • Carbonic anhydrase
    • Lipoxygenase
    • Xanthine oxidase

The ability of triazoles to form hydrogen bonds with enzyme active sites enhances their inhibitory activity .

The mechanisms through which this compound exerts its biological effects may include:

  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : Triazoles can interfere with cell cycle progression in cancer cells, leading to growth inhibition.
  • Antioxidant Activity : Some studies suggest that triazole derivatives exhibit antioxidant properties that may contribute to their protective effects against oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Biological ActivityObservationsReference
Anticancer (Hep-G2)Cell viability as low as 10.99%
Enzyme InhibitionActive against multiple enzymes
Induction of ApoptosisConfirmed in various studies

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of triazole derivatives often involves multi-step reactions that can be optimized for yield and purity. The SAR analysis indicates that modifications on the benzothienyl moiety significantly influence the biological activity.

Properties

IUPAC Name

3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S2/c1-8(2)17-13(15-16-14(17)18)11-7-19-12-6-9(3)4-5-10(11)12/h7-9H,4-6H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKIGPJKYWWAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C3=NNC(=S)N3C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901110223
Record name 2,4-Dihydro-4-(1-methylethyl)-5-(4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901110223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847503-24-6
Record name 2,4-Dihydro-4-(1-methylethyl)-5-(4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847503-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-4-(1-methylethyl)-5-(4,5,6,7-tetrahydro-6-methylbenzo[b]thien-3-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901110223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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